molecular formula C17H12BrN3OS B2774052 5-[(4-bromobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 478046-05-8

5-[(4-bromobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one

Cat. No.: B2774052
CAS No.: 478046-05-8
M. Wt: 386.27
InChI Key: CQSIEEZKYSYNIC-UHFFFAOYSA-N
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Description

5-[(4-Bromobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one is a heterocyclic compound that features an imidazoquinazoline core structure.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-bromobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzyl chloride with thiourea to form 4-bromobenzyl isothiocyanate, which then reacts with 2-aminobenzimidazole to yield the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Bromobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom, using reagents like sodium methoxide (NaOCH3) or potassium thiocyanate (KSCN).

Common Reagents and Conditions

    Oxidation: H2O2 in acetic acid or KMnO4 in water.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: NaOCH3 in methanol or KSCN in acetone.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted imidazoquinazoline derivatives.

Scientific Research Applications

5-[(4-Bromobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-c]quinazoline derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Benzimidazole derivatives: Similar in structure but with different functional groups, affecting their reactivity and applications.

Uniqueness

5-[(4-Bromobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one is unique due to the presence of the 4-bromobenzylsulfanyl group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

5-[(4-bromophenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3OS/c18-12-7-5-11(6-8-12)10-23-17-19-14-4-2-1-3-13(14)16-20-15(22)9-21(16)17/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSIEEZKYSYNIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N=C2N1C(=NC3=CC=CC=C32)SCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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